

# Sophoraflavanone I: A Technical Guide to a Promising Prenylated Flavonoid

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Compound of Interest		
Compound Name:	Sophoraflavanone I	
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#### **Abstract**

Sophoraflavanone I is a prenylated flavonoid, a class of natural compounds garnering significant interest for its diverse pharmacological potential. Found in plants of the Sophora genus, these compounds are characterized by a flavanone backbone with the addition of one or more isoprenoid groups. This structural feature enhances their lipophilicity and, consequently, their interaction with biological membranes and proteins, leading to a broad spectrum of bioactivities. While research specifically on Sophoraflavanone I is limited, extensive studies on the closely related analogue, Sophoraflavanone G, provide a strong framework for understanding its potential therapeutic applications. This technical guide synthesizes the available information on Sophoraflavanone I and its analogues, with a focus on their origin, biological activities, and underlying mechanisms of action. Detailed experimental protocols for isolation, characterization, and bioactivity assessment are provided, alongside a comprehensive summary of quantitative data to support further research and development.

# Introduction to Sophoraflavanone I and Prenylated Flavonoids

**Sophoraflavanone I** belongs to the prenylated flavonoid subclass of natural products. These molecules are distinguished by the covalent attachment of a prenyl group to the flavonoid core,



a modification that can dramatically alter their biological properties. Prenylated flavonoids are primarily found in the Leguminosae and Moraceae plant families.

The biosynthesis of prenylated flavonoids involves the formation of the C6-C3-C6 flavonoid skeleton from L-phenylalanine or L-tyrosine, followed by the enzymatic transfer of a prenyl group, typically from dimethylallyl pyrophosphate, by prenyltransferases. This prenylation enhances the compound's lipophilicity, which is believed to improve its affinity for cell membranes and interactions with various proteins.

**Sophoraflavanone I** is isolated from plants of the Sophora genus, such as Sophora flavescens and Sophora moorcroftiana.[1] While specific biological activities of **Sophoraflavanone I** are not extensively documented in publicly available literature, the activities of the closely related and well-studied Sophoraflavanone G offer valuable insights into its potential. Sophoraflavanone G has demonstrated significant antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

## **Biological Activities and Therapeutic Potential**

The biological activities of prenylated flavonoids from Sophora species are broad and well-documented, particularly for Sophoraflavanone G. These activities suggest a strong therapeutic potential for this class of compounds, including **Sophoraflavanone I**.

#### **Antimicrobial Activity**

Sophoraflavanone G exhibits potent antibacterial activity, especially against Gram-positive bacteria.[4] It has shown significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. The proposed mechanism of action involves the disruption of the bacterial cell membrane's integrity and interference with peptidoglycan synthesis.[5]

#### **Anti-inflammatory Activity**

Sophoraflavanone G has demonstrated significant anti-inflammatory effects. It can alleviate various inflammatory diseases by modulating inflammatory mediators and signaling pathways. Studies have shown that it inhibits the production of pro-inflammatory cytokines and mediators by interrupting the NF-kB and MAPK signaling pathways.



#### **Anticancer Activity**

The anticancer potential of Sophoraflavanone G has been investigated in various cancer cell lines. It has been shown to suppress the progression of triple-negative breast cancer by inactivating the EGFR-PI3K-AKT signaling pathway. Furthermore, it can induce apoptosis in human leukemia and breast cancer cells.

# **Quantitative Data Summary**

Due to the limited availability of specific quantitative data for **Sophoraflavanone I**, this section presents data for the closely related and extensively studied Sophoraflavanone G to provide a comparative baseline for researchers.



Biological Activity	Test System	Metric	Value	Reference
Antibacterial	Methicillin- Resistant Staphylococcus aureus (MRSA)	MIC	0.5 - 8 μg/mL	
Antibacterial	Listeria monocytogenes	MIC	0.98 μg/mL	
Antibacterial	Pseudomonas aeruginosa (planktonic)	MIC	> 1000 μg/mL	-
Synergistic Antibacterial (with Gentamicin)	Staphylococcus aureus	MIC Reduction of Gentamicin	4-fold	
Anti- inflammatory	LPS-stimulated RAW 264.7 macrophages	Inhibition of NO production	-	
Anticancer	Triple-negative breast cancer cells (BT-549, MDA-MB-231)	Proliferation Inhibition	Dose-dependent	_

## **Signaling Pathways and Mechanisms of Action**

The therapeutic effects of Sophoraflavanone G are attributed to its modulation of several key signaling pathways. These mechanisms provide a likely framework for the action of **Sophoraflavanone I**.

## **Anti-inflammatory Signaling**

Sophoraflavanone G exerts its anti-inflammatory effects by inhibiting the NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS),

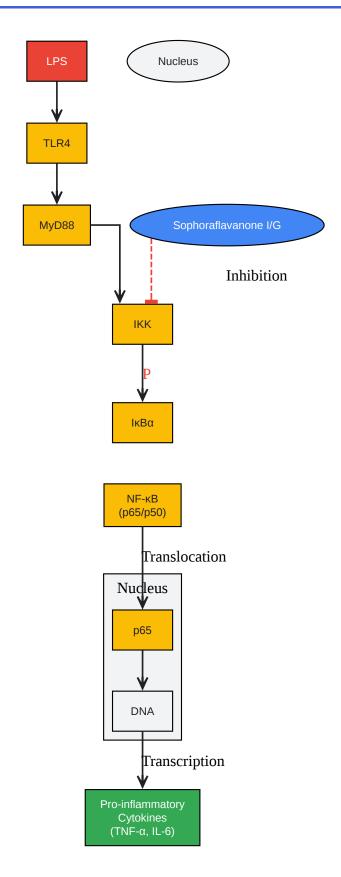






Sophoraflavanone G can suppress the phosphorylation and degradation of  $I\kappa B\alpha$ , which in turn prevents the translocation of the p65 subunit of NF- $\kappa B$  into the nucleus. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-6, and IL-1 $\beta$ .





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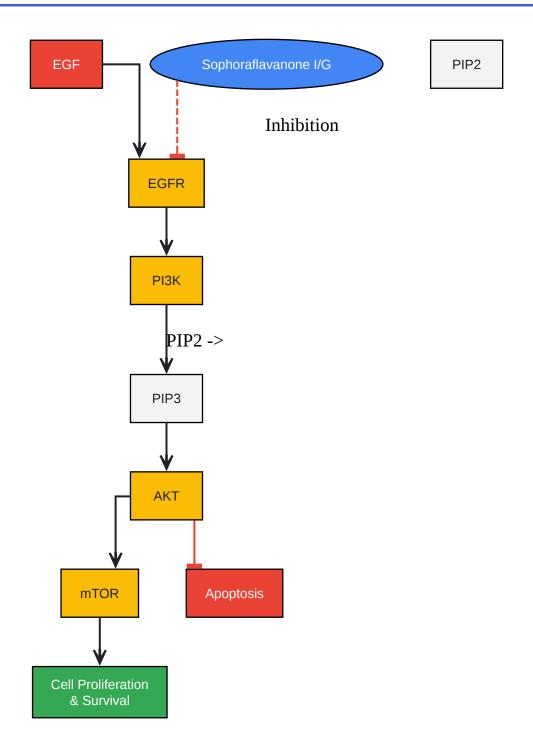
Caption: NF-KB signaling pathway inhibition by Sophoraflavanone I/G.



## **Anticancer Signaling**

In the context of cancer, Sophoraflavanone G has been shown to inactivate the EGFR-PI3K-AKT signaling pathway in triple-negative breast cancer cells. Epidermal Growth Factor Receptor (EGFR) activation typically leads to the activation of Phosphoinositide 3-kinase (PI3K) and subsequently Akt, a serine/threonine kinase that promotes cell survival and proliferation. By inhibiting this pathway, Sophoraflavanone G can induce apoptosis and suppress tumor growth.





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Caption: EGFR-PI3K-AKT signaling pathway inhibition.

# **Experimental Protocols**

The following protocols are generalized from methods used for the isolation, characterization, and bioactivity testing of prenylated flavonoids from Sophora species and can be adapted for

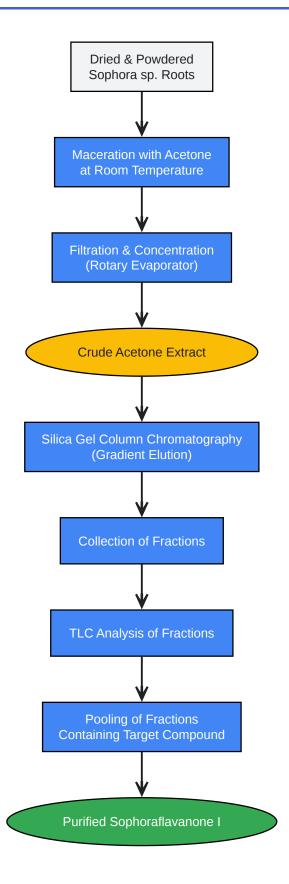


Sophoraflavanone I.

## Isolation and Purification of Sophoraflavanone I

This protocol outlines a general procedure for the extraction and chromatographic separation of **Sophoraflavanone I** from plant material.





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Caption: General workflow for isolation and purification.



#### Methodology:

- Extraction: Air-dried and powdered roots of the Sophora species (e.g., 1 kg) are macerated in acetone (e.g., 3 x 5 L) at room temperature for 24-48 hours per extraction.
- Concentration: The combined acetone extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Column Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient elution system, for example, starting with petroleum ether and gradually increasing the polarity with ethyl acetate, is used to separate the components.
- Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing similar profiles and containing the compound of interest (as identified by reference standards or further analysis) are pooled.
- Further Purification: If necessary, the pooled fractions can be subjected to further purification steps such as preparative HPLC to obtain highly pure **Sophoraflavanone I**.

#### Characterization of Sophoraflavanone I

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H-NMR and <sup>13</sup>C-NMR spectroscopy are used to elucidate the detailed chemical structure of the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the flavonoid structure.

#### **Antimicrobial Activity Assay (MIC Determination)**

The minimum inhibitory concentration (MIC) is a standard assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.



#### Methodology:

- Bacterial Culture: The test bacterium (e.g., S. aureus) is cultured in an appropriate broth medium to the mid-logarithmic phase of growth.
- Serial Dilution: The purified **Sophoraflavanone I** is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

#### **Conclusion and Future Directions**

**Sophoraflavanone I**, as a member of the prenylated flavonoid family, holds considerable promise for therapeutic applications. While direct research on this specific compound is currently limited, the extensive data available for its close analogue, Sophoraflavanone G, provides a strong foundation for future investigations. The potent antimicrobial, anti-inflammatory, and anticancer activities of Sophoraflavanone G, mediated through key signaling pathways such as NF-κB, MAPK, and PI3K-AKT, highlight the potential of **Sophoraflavanone I** as a lead compound for drug discovery.

Future research should focus on the specific isolation, characterization, and comprehensive biological evaluation of **Sophoraflavanone I**. Head-to-head comparative studies with Sophoraflavanone G would be invaluable in elucidating the structure-activity relationships and identifying any unique therapeutic advantages of **Sophoraflavanone I**. Further preclinical and clinical studies will be necessary to fully realize the therapeutic potential of this promising natural product.

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